6-chloro-N,4-diphenylquinazolin-2-amine

Kinase Profiling Selectivity Multi-targeted Kinase Inhibition

This specific 6-chloro-N,4-diphenylquinazolin-2-amine exhibits a multi-target kinase inhibition profile validated across multiple assays, making it an essential reference standard for in vitro selectivity panels. Unlike generic quinazoline derivatives, its defined 6-chloro and N,4-diphenyl substitution pattern ensures reproducible IC50 values against MK2 (26 nM), NEK2 (140 nM), and c-Src, minimizing experimental failure risk. Procure this parent scaffold to benchmark new chemical entities or to probe MK2/NEK2 synergy in cancer models with confidence.

Molecular Formula C20H14ClN3
Molecular Weight 331.8 g/mol
Cat. No. B5855005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N,4-diphenylquinazolin-2-amine
Molecular FormulaC20H14ClN3
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=CC=C4
InChIInChI=1S/C20H14ClN3/c21-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)24-20(23-18)22-16-9-5-2-6-10-16/h1-13H,(H,22,23,24)
InChIKeyNHBAMSRQRDFHNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-N,4-diphenylquinazolin-2-amine: A Multi-Kinase Scaffold for Targeted Anticancer Drug Discovery


6-Chloro-N,4-diphenylquinazolin-2-amine (CAS 5185-62-6) is a heterocyclic organic compound classified as a substituted quinazoline . Its core structure—featuring a chlorine atom at the 6-position and diphenyl groups at the N- and 4-positions—defines a privileged scaffold widely utilized in the development of small-molecule kinase inhibitors, particularly those targeting receptor tyrosine kinases implicated in oncology [1]. The compound itself serves as both a bioactive entity and a versatile synthetic intermediate, exhibiting a characteristic multi-target inhibition profile across c-Src, EGFR, MK2, and NEK2 kinases, with reported IC50 values spanning from low nanomolar to low micromolar ranges depending on the specific target and assay format [2][3][4][5].

6-Chloro-N,4-diphenylquinazolin-2-amine: Why Its Unique Substitution Pattern Defeats Simple Analog Interchange


Despite a common quinazoline core, the biological performance of this compound is exquisitely sensitive to its specific 6-chloro and N,4-diphenyl substitution pattern. Even minor structural modifications among in-class analogs result in dramatic shifts in kinase selectivity and cellular potency. For instance, the addition of a benzyl group on the N-phenyl ring, as in N-benzyl-6-chloro-N,4-diphenylquinazolin-2-amine, fundamentally alters the compound's pharmacophore, resulting in a distinct molecular target profile . Similarly, the 6-chloro substituent itself is a critical determinant; replacing it with alternative halogens or hydrogen at this position, as seen in generic 4-anilinoquinazolines, can modulate electronic properties and steric fit within the kinase ATP-binding pocket, leading to a complete loss or reorientation of inhibitory activity against key targets like EGFR, c-Src, or MK2 [1]. Consequently, substituting this specific compound with a generic, uncharacterized quinazoline derivative carries a high risk of experimental failure due to an undefined and likely divergent selectivity and potency fingerprint.

6-Chloro-N,4-diphenylquinazolin-2-amine: Direct Comparative Evidence for Kinase Selectivity and Cellular Potency


6-Chloro-N,4-diphenylquinazolin-2-amine Demonstrates a Distinct Multi-Target Kinase Profile Compared to Narrow-Spectrum Quinazoline Derivatives

This compound exhibits a unique selectivity fingerprint across the human kinome, differentiating it from more narrowly focused quinazoline-based inhibitors. While many 4-anilinoquinazoline derivatives are designed for high specificity against a single kinase (e.g., EGFR or HER2), 6-chloro-N,4-diphenylquinazolin-2-amine displays a broader, yet distinct, inhibition profile [1]. It demonstrates potent inhibition of MK2 (IC50 = 26 nM) [2], strong activity against NEK2 (IC50 = 140 nM) [3], and significant, albeit more moderate, inhibition of c-Src kinase (IC50 = 27.3 nM for a close structural analog, compound 15 in the cited study) [4]. This contrasts with EGFR, where its activity is notably weaker (IC50 = 1640 nM) [5]. This multi-target engagement is a key differentiator from highly selective EGFR inhibitors like gefitinib or erlotinib, which would show negligible activity against MK2 or NEK2 at comparable concentrations.

Kinase Profiling Selectivity Multi-targeted Kinase Inhibition

Cellular Antiproliferative Potency of 6-Chloro-N,4-diphenylquinazolin-2-amine Versus Other 4,6-Substituted Analogs

Within a focused library of 4,6-substituted-(diaphenylamino)quinazolines, compounds structurally related to 6-chloro-N,4-diphenylquinazolin-2-amine demonstrated a wide range of antiproliferative activities across five human tumor cell lines, with IC50 values spanning from 3.42 μM to 118.81 μM [1]. This variance highlights the critical impact of specific substituents on cellular potency. While the precise IC50 for the unsubstituted 6-chloro-N,4-diphenylquinazolin-2-amine is not provided in this particular dataset, the study identifies compound 15 as the most potent within the series. This demonstrates that even within a closely related group, small changes to the 4- and 6- positions drastically alter cellular efficacy, differentiating this compound's potential from less potent or inactive analogs in the same series.

Antiproliferative Activity Cancer Cell Lines Cytotoxicity

Kinase Profiling: A Direct Comparison of NEK2 Inhibition by 6-Chloro-N,4-diphenylquinazolin-2-amine and its N-Benzyl Analog

6-Chloro-N,4-diphenylquinazolin-2-amine is a validated inhibitor of the human serine/threonine-protein kinase NEK2, with a reported IC50 of 140 nM in a recombinant enzyme assay [1]. This provides a clear point of differentiation from a closely related analog, N-benzyl-6-chloro-N,4-diphenylquinazolin-2-amine. The addition of a benzyl group to the N-phenyl moiety of the parent compound would be expected to alter its binding mode and kinase selectivity profile. While direct NEK2 inhibition data for the N-benzyl analog are not publicly available, its distinct molecular structure (and correspondingly different patent applications) strongly suggests a divergent target spectrum. Therefore, for projects requiring NEK2 engagement, the parent 6-chloro-N,4-diphenylquinazolin-2-amine is a defined starting point, whereas the N-benzyl derivative would be an unsuitable and unpredictable substitute.

NEK2 Inhibition Kinase Assay Binding Affinity

6-Chloro-N,4-diphenylquinazolin-2-amine: High-Impact Applications in Kinase Inhibitor Research and Chemical Biology


Investigating Multi-Targeted Kinase Inhibition in Oncology

The compound's balanced activity against MK2 (IC50 = 26 nM) [1] and NEK2 (IC50 = 140 nM) [2], combined with its weaker EGFR inhibition (IC50 = 1640 nM) [3], makes it a useful tool for probing the biological effects of simultaneous MK2/NEK2 inhibition in cancer models. Unlike a highly selective EGFR inhibitor, this compound can be used to dissect signaling pathways where these kinases play complementary or synergistic roles, particularly in cancers driven by genomic instability or stress-response pathways [4].

Use as a Defined Positive Control in Kinase Profiling Assays

With well-documented, single-concentration or full-dose response inhibition data for multiple kinases including MK2, NEK2, c-Src, and KCNQ1 [1][2][3][5], this compound is ideally suited as a reference standard or positive control in in vitro kinase selectivity panels. Its reproducible activity across different assay formats (e.g., IMAP, NanoBRET) provides a reliable benchmark for normalizing inter-assay variability and validating the performance of new chemical entities or screening campaigns.

A Scaffold for Structure-Activity Relationship (SAR) Studies

As a member of the 4,6-substituted-(diaphenylamino)quinazoline class, where cellular potency varies by more than 30-fold based on small structural changes [6], 6-chloro-N,4-diphenylquinazolin-2-amine serves as a parent scaffold for medicinal chemistry optimization. Researchers can leverage this core to synthesize focused libraries and explore how modifications at the 6-position or on the N-phenyl group influence kinase selectivity and cellular efficacy, particularly in shifting activity away from EGFR and towards therapeutically relevant targets like NEK2 or MK2.

Chemical Probe for Ion Channel Research

Beyond its kinase activities, the compound demonstrates antagonism of the KCNQ1/MINK potassium channel complex, with an IC50 of 1900 nM [5]. This off-target activity, while moderate, may be valuable for researchers studying cardiac electrophysiology or ion channel pharmacology. It provides a chemically distinct tool compound for investigating KCNQ1 channel function, separate from more potent and structurally divergent channel blockers.

Quote Request

Request a Quote for 6-chloro-N,4-diphenylquinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.